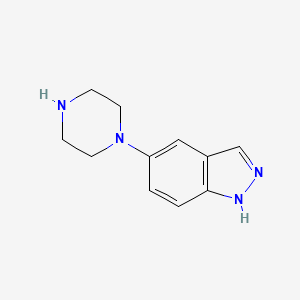

5-(Piperazin-1-yl)-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-piperazin-1-yl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-2-11-9(8-13-14-11)7-10(1)15-5-3-12-4-6-15/h1-2,7-8,12H,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXAVWZKFXHQBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629072 | |

| Record name | 5-(Piperazin-1-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478827-33-7 | |

| Record name | 5-(Piperazin-1-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(piperazin-1-yl)-1H-indazole: Properties, Structure, and Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(piperazin-1-yl)-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. By leveraging the structural attributes of both the indazole nucleus and the piperazine moiety, this molecule serves as a valuable scaffold in the design of novel therapeutic agents. This document details its chemical structure, physicochemical properties, established synthetic methodologies, and its applications in drug discovery, supported by authoritative references.

Introduction: The Significance of the Indazole-Piperazine Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry.[1] It is a bioisostere of indole, found in numerous compounds with a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2][3] The stability of the 1H-indazole tautomer makes it a robust core for drug design.[4]

Similarly, the piperazine ring is a common constituent in many marketed drugs. Its inclusion in a molecule can enhance pharmacokinetic properties, such as aqueous solubility and oral bioavailability, and provide a key interaction point for binding to biological targets through hydrogen bonding.[3][5]

The combination of these two moieties in this compound creates a versatile building block for developing targeted therapies. Its derivatives have been investigated for a range of activities, notably as inhibitors of protein kinases like ROCK-II, which are implicated in diseases from glaucoma to spinal cord injury.[6]

Chemical Structure and Physicochemical Properties

Molecular Structure

This compound consists of a 1H-indazole core substituted at the 5-position with a piperazine ring via a C-N bond. The indazole system is an aromatic bicyclic structure formed by the fusion of a benzene ring and a pyrazole ring. The piperazine is a six-membered saturated heterocycle containing two nitrogen atoms at opposite positions.

Diagram: Chemical Structure of this compound

Caption: 2D representation of this compound.

Physicochemical Data

The key physicochemical properties of the parent compound are summarized below. These values are crucial for drug development, influencing factors like solubility, absorption, and membrane permeability.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄N₄ | [7][8] |

| Molecular Weight | 202.26 g/mol | [7][8] |

| CAS Number | 478827-33-7 | [7][8] |

| Density (Predicted) | 1.2 ± 0.1 g/cm³ | [7] |

| Form | Typically a solid | [9] |

Note: Properties such as melting point and pKa can vary depending on the salt form (e.g., dihydrochloride). The dihydrochloride salt has a molecular formula of C₁₁H₁₆Cl₂N₄ and a molecular weight of approximately 275.17 g/mol .[10]

Synthesis and Characterization

Synthetic Strategy

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established method is efficient for creating aryl-piperazine linkages.

Core Rationale: The synthesis starts with an indazole ring that has a good leaving group, such as a halogen (e.g., fluorine or chlorine), at the 5-position. The piperazine acts as a nucleophile, displacing the leaving group to form the desired C-N bond. The choice of a fluoro-substituted precursor is often preferred because the high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack, facilitating the reaction. The use of a base is often necessary to deprotonate the piperazine, enhancing its nucleophilicity, or to scavenge the acid (e.g., HF) generated during the reaction.

Diagram: General Synthetic Workflow

Caption: Typical workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative protocol adapted from general procedures for SNAr reactions involving aryl fluorides and amines.[11]

Materials:

-

5-Fluoro-1H-indazole

-

Piperazine (anhydrous)

-

Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Water (deionized)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-fluoro-1H-indazole (1.0 eq).

-

Addition of Reagents: Add piperazine (typically 1.5-2.0 eq) and a suitable base such as potassium carbonate (2.0-3.0 eq).

-

Solvent Addition: Add anhydrous DMSO to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

-

Reaction: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent like ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water and then with brine to remove residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to yield the pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. While specific spectra for this exact compound are not publicly detailed, expected characteristics can be inferred.[12]

-

¹H NMR: Expect signals corresponding to the aromatic protons on the indazole ring, the four distinct methylene protons (-CH₂-) on the piperazine ring, and the N-H protons of both the indazole and piperazine moieties. The integration of these signals should match the number of protons in the structure.

-

¹³C NMR: Expect distinct signals for each carbon atom in the aromatic indazole system and the aliphatic carbons of the piperazine ring.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of the compound (m/z ≈ 202.26 for the free base).[7]

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is a key intermediate and core structure in the development of various therapeutic agents, particularly kinase inhibitors.

-

Kinase Inhibition: Many indazole derivatives are potent inhibitors of various protein kinases.[13] A study by Feng et al. described the design of indazole-piperazine analogs as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK-II).[6] These compounds are explored for their therapeutic potential in cardiovascular diseases and neurological disorders.

-

Anticancer Activity: The indazole nucleus is a core component of several anticancer agents.[14] The piperazine group is also found in successful oncology drugs like Imatinib, where it improves solubility and bioavailability.[3] The combination in this compound makes it a promising starting point for developing new antiproliferative compounds.[3]

-

Other Therapeutic Areas: The versatility of the indazole scaffold means its derivatives have been investigated for a multitude of biological activities, including anti-inflammatory, antibacterial, and antidiabetic properties.[1][3] This broad potential extends to compounds derived from this compound.

Conclusion

This compound is a strategically important molecule in modern drug discovery. Its structure combines the pharmacologically privileged indazole core with the favorable pharmacokinetic profile often imparted by a piperazine moiety. Its synthesis via nucleophilic aromatic substitution is robust and scalable. The demonstrated utility of this scaffold in developing kinase inhibitors and other potential therapeutics underscores its value to researchers and scientists in the pharmaceutical industry. Further exploration and derivatization of this compound are likely to yield novel drug candidates for a variety of diseases.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 8. This compound 95% | CAS: 478827-33-7 | AChemBlock [achemblock.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound dihydrochloride | C11H16Cl2N4 | CID 131699606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 2489517-81-7|this compound hydrochloride|BLD Pharm [bldpharm.de]

- 13. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biomedres.us [biomedres.us]

The Therapeutic Potential of the 5-(Piperazin-1-yl)-1H-indazole Scaffold: A Core for Next-Generation Kinase and Receptor Modulators

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinical candidates and approved drugs.[1][2][3] Its unique bicyclic aromatic structure provides an ideal framework for developing highly specific and potent modulators of various biological targets. This guide focuses on the 5-(piperazin-1-yl)-1H-indazole moiety, a versatile chemical entity with significant, yet underexplored, therapeutic potential. The strategic placement of the piperazine group at the 5-position not only enhances aqueous solubility and bioavailability—critical assets for drug development—but also offers a key vector for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.[3][4] This document serves as a technical roadmap for researchers, outlining the synthesis, pharmacological landscape, and a proposed preclinical development workflow to unlock the full therapeutic promise of this core structure in oncology, neurology, and inflammatory diseases.

Introduction: The Indazole Scaffold as a Cornerstone of Modern Drug Discovery

Indazole-containing derivatives are a prominent class of nitrogen-containing heterocycles that have garnered immense interest in drug discovery.[5] Their rigid structure and ability to form key hydrogen bond interactions have made them ideal for targeting the ATP-binding pockets of kinases and the ligand-binding sites of receptors.[3] Marketed drugs such as the multi-kinase inhibitor Pazopanib and the antiemetic Granisetron feature the indazole core, underscoring its clinical and commercial significance.[3]

The specific focus of this guide, this compound, combines this proven scaffold with a piperazine substituent. The piperazine ring is a common feature in centrally active drugs and is known to improve physicochemical properties.[3] This strategic combination suggests that derivatives of this core could be potent, selective, and possess favorable drug-like properties. Evidence from closely related analogs points toward several high-value therapeutic targets, including Rho-associated coiled-coil containing protein kinase (ROCK) and Calcitonin Gene-Related Peptide (CGRP) receptors, making this scaffold a compelling starting point for novel drug discovery programs.[6][7]

Physicochemical Properties and Synthesis

Core Compound Characteristics

The foundational molecule, this compound, possesses the following properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₄ | [4][8] |

| Molecular Weight | 202.26 g/mol | [4][8] |

| IUPAC Name | This compound | [8] |

| Synonyms | 1H-indazole, 5-(1-piperazinyl)- | [4] |

| Form | Often supplied as a dihydrochloride salt for improved stability and solubility. | [9] |

The presence of the basic piperazine moiety generally enhances solubility in aqueous media, a favorable characteristic for drug formulation.[4]

Proposed Synthetic Protocol

A robust synthesis of 5-substituted indazole derivatives can be achieved via a Suzuki coupling reaction, followed by functionalization. The following protocol is a validated, high-yield pathway adapted from established literature methods for analogous compounds.[3]

Workflow: Synthesis of this compound and its Derivatives

Caption: Synthetic pathway for this compound.

Step-by-Step Methodology:

-

Indazole Formation: Reflux 5-bromo-2-fluorobenzonitrile with an excess of hydrazine hydrate (80%) for approximately 20-30 minutes. The cyclization reaction typically proceeds with high yield to form 5-bromo-1H-indazol-3-amine.[3]

-

Boc-Piperazine Coupling: Couple the 5-bromo-1H-indazole intermediate with N-Boc-piperazine using a Buchwald-Hartwig amination reaction. This involves a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos) in a solvent like toluene or dioxane with a base such as sodium tert-butoxide.

-

Boc Deprotection: Remove the tert-butyloxycarbonyl (Boc) protecting group from the piperazine nitrogen by treating the product from the previous step with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane. This yields the target core, this compound.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Pharmacological Landscape and Therapeutic Hypotheses

While direct studies on this compound are limited, extensive research on its close analogs provides a strong basis for hypothesizing its therapeutic targets.

Primary Hypothesis: ROCK Inhibition for Neurological and Cardiovascular Disorders

A study on a series of indazole piperazine analogs identified potent inhibitors of ROCK-II.[6] ROCK is a serine/threonine kinase that acts as a downstream effector of the small GTPase RhoA. The RhoA/ROCK pathway is implicated in a multitude of cellular processes, including smooth muscle contraction, actin cytoskeleton organization, and cell migration. Its overactivation is a key pathological feature in glaucoma, spinal cord injury, and hypertension.

Proposed Mechanism of Action: ROCK Inhibition

Caption: Hypothesized inhibition of the RhoA/ROCK signaling pathway.

Secondary Hypothesis: CGRP Receptor Antagonism for Migraine

The indazole scaffold is also present in potent CGRP receptor antagonists developed for the treatment of migraine.[7][10] The CGRP receptor is a heterodimer of the CLR and RAMP1 proteins.[10] Antagonizing this receptor has proven to be a highly effective and well-tolerated strategy for aborting migraine attacks. The this compound core provides an excellent starting point for designing novel CGRP antagonists.

Proposed Preclinical Development Workflow

To systematically evaluate the therapeutic potential of the this compound scaffold, we propose the following integrated preclinical workflow.

Diagram: Integrated Preclinical Evaluation Workflow

Caption: A streamlined workflow for preclinical drug discovery.

In Vitro Screening Cascade: Protocol for ROCK2 Inhibition

This protocol describes a standard biochemical assay to determine the inhibitory activity of test compounds against the ROCK2 kinase.

Methodology:

-

Reagents & Materials: Recombinant human ROCK2 enzyme, fluorescently-labeled peptide substrate (e.g., LONG-S6K), ATP, assay buffer (HEPES, MgCl₂, Brij-35), 384-well plates, plate reader.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound derivatives in DMSO. Perform serial dilutions to create a 10-point concentration curve (e.g., 100 µM to 5 nM).

-

Assay Procedure:

-

Add 5 µL of assay buffer containing the ROCK2 enzyme to each well.

-

Add 2.5 µL of the diluted test compound or DMSO (vehicle control). Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 2.5 µL of a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for 60 minutes at room temperature.

-

-

Detection & Analysis: Stop the reaction and measure the amount of phosphorylated vs. unphosphorylated substrate using a fluorescence polarization plate reader. Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Pharmacokinetic (DMPK) Profiling

Early assessment of ADME (Absorption, Distribution, Metabolism, Excretion) properties is crucial. A known liability of some indazole piperazine analogs is high clearance and volume of distribution, which can make achieving therapeutic exposure challenging.[6]

Hypothetical In Vitro ADME & In Vivo PK Data for a Lead Candidate:

| Parameter | Assay Type | Result | Implication |

| Metabolic Stability | Human Liver Microsomes (HLM) | T½ = 45 min | Moderate intrinsic clearance. |

| Permeability | Caco-2 (A -> B) | Pₐₚₚ = 15 x 10⁻⁶ cm/s | High permeability, good absorption potential. |

| Plasma Protein Binding | Human Plasma | 92% bound | Moderate to high binding. |

| Oral Bioavailability (F%) | Rat PK Study | 35% | Acceptable for lead optimization. |

| Clearance (CL) | Rat PK Study | 20 mL/min/kg | Moderate clearance. |

| Half-life (T½) | Rat PK Study | 4 hours | Suitable for once or twice-daily dosing. |

Challenges and Medicinal Chemistry Optimization

The primary challenge identified in the literature for this class is suboptimal pharmacokinetic properties.[6] The this compound core is ripe for optimization to address these issues.

-

Tackling High Clearance: Metabolism often occurs on the piperazine ring or the indazole nitrogen. Strategies to block metabolic soft spots include:

-

N-alkylation of Piperazine: Introducing small alkyl groups (e.g., methyl, ethyl) on the distal nitrogen of the piperazine can sterically hinder CYP-mediated metabolism.

-

Indazole N1 Substitution: Substitution at the N1 position of the indazole ring can alter metabolic profiles and, in some cases, improve potency.

-

-

Improving Selectivity: To minimize off-target effects, particularly against CYP enzymes, structural modifications can be made.[6] For instance, adding polar groups or constrained cyclic systems to the piperazine can reduce interactions with the lipophilic active sites of CYP enzymes.

Conclusion and Future Directions

The this compound scaffold represents a high-potential starting point for the development of novel therapeutics. Its synthetic tractability and the proven track record of the indazole core in clinical applications provide a solid foundation for success. By leveraging insights from closely related analogs, we have hypothesized its utility as a potent inhibitor of key targets like ROCK and the CGRP receptor. The proposed preclinical workflow provides a clear, actionable plan for researchers to systematically validate these hypotheses, profile lead candidates, and initiate medicinal chemistry efforts to optimize for in vivo efficacy and desirable drug-like properties. The next critical steps involve the synthesis of a focused library of derivatives and their evaluation in the described biochemical and cellular assays to establish a robust structure-activity relationship (SAR) and identify a clinical candidate.

References

- 1. mdpi.com [mdpi.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 478827-33-7: 5-piperazin-1-il-1H-indazol | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound 95% | CAS: 478827-33-7 | AChemBlock [achemblock.com]

- 9. This compound dihydrochloride | C11H16Cl2N4 | CID 131699606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The 5-(piperazin-1-yl)-1H-indazole Scaffold: A Technical Guide for Modern Drug Discovery

Abstract

The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous approved therapeutics.[1] This guide focuses on a particularly fruitful elaboration of this core: the 5-(piperazin-1-yl)-1H-indazole moiety. The strategic incorporation of a piperazine ring at the C-5 position imparts a unique combination of physicochemical properties and synthetic versatility, rendering it a highly valuable scaffold for targeting diverse protein classes. This document provides an in-depth analysis of the scaffold's synthesis, key biological targets, structure-activity relationships (SAR), and pharmacokinetic profile. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful molecular framework in their discovery programs.

The Strategic Value of the this compound Core

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a bioisostere of indole and is recognized for its ability to engage in key hydrogen bonding and aromatic interactions within protein binding sites.[2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[2]

The addition of a piperazine moiety, particularly at the C-5 position, significantly enhances the drug-like properties of the indazole scaffold. Piperazine is a common functional group in pharmaceuticals that can:

-

Improve Aqueous Solubility: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, increasing the compound's solubility and suitability for oral administration.

-

Enhance Bioavailability: The improved solubility and permeability characteristics often translate to better absorption and oral bioavailability.

-

Provide a Vector for Diversification: The secondary amine of the piperazine ring serves as a convenient synthetic handle for introducing a wide variety of substituents. This allows for fine-tuning of potency, selectivity, and pharmacokinetic properties during lead optimization.

This combination of a proven pharmacophore (indazole) with a versatile solubilizing group and synthetic handle (piperazine) makes the this compound a robust starting point for developing novel therapeutics against a range of challenging biological targets.

Synthesis and Chemical Properties

A common and reliable strategy for the synthesis of the this compound core involves a multi-step sequence starting from readily available materials, such as 2-fluoro-5-nitrobenzaldehyde. This approach leverages a classical arylhydrazone cyclization followed by a nucleophilic aromatic substitution (SNAr).

A representative synthetic scheme is outlined below:

Caption: Representative synthesis of the core scaffold.

Key Chemical Features for Drug Design:

-

Indazole N1-H: The proton on the N1 position of the indazole ring is a crucial hydrogen bond donor and can form key interactions with the hinge region of kinases or other polar residues in a binding pocket. It also serves as a primary site for alkylation or arylation to modulate properties or explore additional binding space.

-

Piperazine N4-H: This secondary amine is the principal point of diversification. Acylation, sulfonylation, alkylation, or reductive amination at this position allows for the introduction of various pharmacophoric elements to enhance target affinity and selectivity.

-

Aromatic Core: The indazole ring itself can be further substituted (e.g., at C3, C4, C6, C7) to optimize van der Waals interactions or block potential sites of metabolism, although this often requires a different initial synthetic strategy.

Versatility in Targeting Diverse Protein Classes

The this compound scaffold has proven to be remarkably adaptable, with derivatives showing high potency against multiple, distinct classes of protein targets.

Protein Kinases (e.g., ROCK, CDK)

Kinases are a major class of drug targets, particularly in oncology and inflammatory diseases. The indazole moiety is an effective "hinge-binder," mimicking the adenine of ATP to form hydrogen bonds with the backbone of the kinase hinge region. The 5-piperazinyl group typically extends out towards the solvent-exposed region, allowing for modifications that confer selectivity.

-

Rho-Associated Kinase (ROCK): ROCK inhibitors are being investigated for cardiovascular diseases, glaucoma, and spinal cord injury.[3][4] Derivatives of this scaffold have yielded potent ROCK-II inhibitors, where substitutions on the piperazine nitrogen explore a channel leading to the solvent front.[3]

-

Cyclin-Dependent Kinases (CDK): CDK4/6 inhibitors are a mainstay of treatment for certain types of breast cancer. The piperazine nitrogen on related scaffolds serves as a key anchoring point for linkers in the development of PROTACs (proteolysis targeting chimeras), a novel degradation-based therapeutic modality.[5]

Caption: Simplified ROCK signaling pathway and point of inhibition.

G-Protein Coupled Receptors (GPCRs) (e.g., 5-HT₆)

For GPCRs, the scaffold's interactions are different. The protonated piperazine often forms a key salt bridge with a conserved aspartate residue in the transmembrane domain, a canonical interaction for many aminergic GPCR ligands. The indazole core explores a deeper hydrophobic pocket.

-

Serotonin Receptor 6 (5-HT₆): Antagonists of the 5-HT₆ receptor are of significant interest for treating cognitive deficits associated with Alzheimer's disease and schizophrenia.[6] The this compound core has been utilized to develop potent and selective 5-HT₆ antagonists.[7][8]

DNA Repair Enzymes (e.g., PARP1)

In oncology, targeting DNA damage repair pathways is a clinically validated strategy. Poly (ADP-ribose) polymerase (PARP) inhibitors have transformed the treatment of cancers with BRCA mutations.

-

PARP1: The development of highly selective PARP1 inhibitors over PARP2 is hypothesized to reduce hematological toxicities.[9][10] The indazole-piperazine scaffold has been featured in the design of next-generation PARP1-selective inhibitors and DNA trappers, such as AZD5305, demonstrating its applicability in cutting-edge cancer therapy.[9][10][11]

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the this compound scaffold has yielded clear SAR trends, particularly in the context of ROCK-II inhibition.[3][4]

| Modification Point | Substituent Example | Target | Effect on Potency (IC₅₀) | Rationale / Causality |

| Piperazine N4 | Small 2-hydroxyethyl | ROCK-II | Baseline potency (~100 nM) | Establishes a basic pharmacophore.[3] |

| Piperazine N4 | (S)-2-amino-propyl | ROCK-II | Increased potency (13 nM) | The primary amine likely forms an additional electrostatic or hydrogen bond interaction within the binding site. The (S)-stereochemistry is crucial for optimal fit.[3] |

| Piperazine N4 | Large, bulky groups | ROCK-II | Decreased potency | Steric hindrance with the protein surface, preventing optimal binding of the core indazole moiety. |

| Indazole N1 | Methyl | ROCK-II | Maintained or slightly decreased potency | Fills a small hydrophobic pocket but removes a key hydrogen bond donor. The net effect depends on the specific interactions of the parent compound. |

| Indazole C3 | Hydrogen | ROCK-II | N/A (unsubstituted) | The C3 position points towards a region where substitution is generally not well-tolerated in many kinase inhibitors. |

Pharmacokinetic and Drug Metabolism (ADME) Profile

The ADME profile of this scaffold is generally favorable, though it is highly dependent on the nature of the substituent at the piperazine N4 position.

-

Absorption & Bioavailability: The inherent solubility imparted by the piperazine ring often leads to good oral absorption.

-

Distribution: Volume of distribution (Vd) can be high, suggesting distribution into tissues. However, excessive lipophilicity in the N4-substituent can lead to undesirable off-target effects and high clearance.[3]

-

Metabolism: The primary metabolic liabilities often involve the N4-substituent on the piperazine ring (e.g., N-dealkylation) or oxidation of the indazole ring. Cytochrome P450 (CYP) enzymes, particularly CYP3A4, can be involved.[3] Some derivatives have shown modest to potent CYP3A4 inhibition, which must be monitored and optimized during lead development.[3]

-

Excretion: Clearance mechanisms can vary, but high clearance has been observed for some analogs, potentially limiting in vivo utility if not properly optimized.[3]

Table: Representative Pharmacokinetic Data for ROCK-II Inhibitors [3]

| Compound | ROCK-II IC₅₀ (nM) | CYP3A4 IC₅₀ (µM) | Rat Clearance (mL/min/kg) | Rat Vd (L/kg) |

| SR-715 | 80 | > 50 | 25 | 3.6 |

| SR-899 | 100 | > 50 | 38 | 6.7 |

| SR-1459 | 13 | 1.8 | 60 | 9.0 |

Experimental Protocols

The following protocols are representative methodologies for the synthesis and evaluation of compounds based on the this compound scaffold.

Protocol: Synthesis of this compound

This protocol is a composite of standard, well-established chemical transformations and should be adapted and optimized.

Step 1: Synthesis of 5-Nitro-1H-indazole [4]

-

To a solution of 2-fluoro-5-nitrobenzaldehyde (1.0 mmol) in DMF (5 mL) at 23 °C, add hydrazine hydrate (3.0 mmol) dropwise.

-

Stir the reaction mixture at 23 °C for 2 hours, monitoring by TLC for the consumption of starting material.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-nitro-1H-indazole, which can be purified by recrystallization.

Step 2: Reduction and SNAr with Boc-piperazine

-

Reduce the 5-nitro-1H-indazole to 1H-indazol-5-amine using a standard procedure such as hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst in an ethanol/THF solvent mixture.

-

Alternatively, for a more direct approach from a fluoro-precursor: To a solution of 5-fluoro-1H-indazole (1.0 mmol) in DMSO or NMP (5 mL), add tert-butyl piperazine-1-carboxylate (1.2 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 mmol).

-

Heat the reaction mixture at 120-140 °C for 12-24 hours, monitoring by LC-MS.

-

After cooling, perform an aqueous workup and extract the product with an organic solvent. Purify by column chromatography to yield tert-butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate.

Step 3: Boc Deprotection

-

Dissolve the Boc-protected intermediate (1.0 mmol) in dichloromethane (DCM, 10 mL).

-

Add trifluoroacetic acid (TFA, 10 mmol) or 4M HCl in dioxane and stir at room temperature for 1-4 hours.

-

Concentrate the mixture under reduced pressure. If HCl was used, triturate with ether to precipitate the HCl salt of the final product, this compound.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)[5]

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., starting from 100 µM) in DMSO. Further dilute these solutions in the appropriate kinase assay buffer.

-

Kinase Reaction: In a white, opaque 384-well plate, add 5 µL of kinase buffer containing the kinase (e.g., ROCK-II) and its specific peptide substrate.

-

Add 2 µL of the diluted test compound or DMSO (vehicle control). Incubate for 10-15 minutes at room temperature.

-

Initiate Reaction: Start the kinase reaction by adding 5 µL of a 10 µM ATP solution in kinase buffer to each well.

-

Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

-

Detection: Stop the reaction and detect the remaining ATP by adding 12 µL of a commercial luminescent kinase assay reagent (e.g., ADP-Glo™).

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Readout: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Normalize the data to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Microsomal Stability Assay[11]

This assay assesses a compound's susceptibility to metabolism by liver enzymes.

-

Prepare Solutions: Thaw pooled human liver microsomes (HLM) on ice. Prepare a NADPH regenerating system solution in 100 mM phosphate buffer (pH 7.4). Prepare a 1 µM working solution of the test compound in buffer.

-

Incubation: In a 96-well plate, pre-warm the HLM solution and the NADPH regenerating system at 37°C for 10 minutes.

-

Initiate the reaction by adding the test compound to the wells containing the microsomes and NADPH system. Include a negative control without the NADPH system.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin, labetalol).

-

Sample Processing: Seal the plate and centrifuge at 4,000 rpm for 15 minutes to precipitate the microsomal proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point by comparing its peak area to the internal standard.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant. Calculate the half-life (t₁/₂) as 0.693/k.

Caption: A typical drug discovery workflow utilizing the scaffold.

Conclusion and Future Directions

The this compound scaffold represents a powerful and validated starting point for drug discovery programs. Its inherent drug-like properties, synthetic tractability, and demonstrated ability to potently and selectively modulate targets across diverse protein families—including kinases, GPCRs, and DNA repair enzymes—underscore its privileged status. The case studies of advanced clinical candidates and tool compounds provide a clear roadmap for leveraging this core in oncology, neuroscience, and beyond.

Future efforts will likely focus on applying this scaffold to new and challenging targets, as well as incorporating it into novel therapeutic modalities such as covalent inhibitors and targeted protein degraders. As our understanding of disease biology deepens, the versatility of the this compound core ensures it will remain a relevant and highly valuable tool for the medicinal chemists of today and tomorrow.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 6. Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. | Semantic Scholar [semanticscholar.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. mdpi.com [mdpi.com]

- 11. US20230303556A1 - Piperazine substituted indazole compounds as inhibitors of parg - Google Patents [patents.google.com]

Methodological & Application

Application Note & Protocols: In Vivo Evaluation of Novel Therapeutics Derived from the 5-(Piperazin-1-yl)-1H-indazole Scaffold

Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a comprehensive guide for the in vivo experimental use of novel compounds based on the 5-(piperazin-1-yl)-1H-indazole chemical scaffold. It offers a framework for experimental design, detailed protocols, and data interpretation, grounded in established scientific principles.

Introduction: The Significance of the Indazole Scaffold

Indazoles are nitrogen-containing heterocyclic compounds that serve as crucial building blocks for a multitude of pharmacologically active agents.[1][2][3][4] The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors.[5] This is exemplified by the FDA-approved drug Axitinib (Inlyta®), a potent VEGFR inhibitor used in the treatment of advanced renal cell carcinoma (RCC), which features an indazole core.[6][7][8]

The this compound moiety, specifically, is a key pharmacophore found in numerous developmental compounds targeting critical signaling pathways in oncology and other diseases.[9][10] Derivatives have shown potent inhibitory activity against various protein kinases and enzymes like Poly (ADP-ribose) polymerase (PARP).[11][12][13]

This guide provides a generalized yet detailed framework for researchers embarking on the in vivo evaluation of novel derivatives of this promising scaffold. The protocols herein are designed to be adaptable based on the specific molecular target and therapeutic indication of the test compound.

Illustrative Mechanism of Action: PARP Inhibition

To provide a concrete example, we will focus on the mechanism of a compound from this class acting as a PARP inhibitor. PARP enzymes are central to the repair of DNA single-strand breaks (SSBs).[12] In cancers with mutations in BRCA1 or BRCA2, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient.[14]

Inhibition of PARP in these cancer cells leads to an accumulation of unrepaired SSBs, which collapse replication forks during cell division, creating DSBs. Since the HR pathway is non-functional, the cell cannot repair these DSBs, leading to cell death. This concept is known as synthetic lethality .[12][14]

Caption: Synthetic lethality via PARP inhibition in BRCA-mutant cells.

Preclinical In Vivo Study Workflow

A systematic approach is essential for the successful in vivo evaluation of a novel compound. The following workflow outlines the critical stages from compound preparation to data analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Axitinib | C22H18N4OS | CID 6450551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Inlyta (axitinib): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 8. INLYTA® (axitinib) Home Page | Safety Info [inlyta.com]

- 9. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating the In Vivo Efficacy of Piperazinyl-Indazole Compounds

Introduction: The Therapeutic Potential of Piperazinyl-Indazole Compounds and the Imperative for Rigorous In Vivo Assessment

The piperazinyl-indazole scaffold represents a versatile pharmacophore that has given rise to a diverse array of potent and selective modulators of key biological targets. Notably, compounds bearing this motif have demonstrated significant activity as Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors and serotonin 5-HT6 receptor antagonists.[1][2][3][4] This positions the piperazinyl-indazole class as a promising source of novel therapeutics for a range of pathologies, including cancer, inflammatory disorders, and neurological conditions.[5][6][7] The progression of these promising candidates from the bench to the clinic is critically dependent on robust preclinical evaluation in relevant animal models. Such studies are essential not only for demonstrating efficacy but also for elucidating pharmacokinetic and pharmacodynamic (PK/PD) relationships that inform clinical trial design.[8]

This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the in vivo evaluation of piperazinyl-indazole compounds. Recognizing the diverse therapeutic potential of this chemical class, we will focus on three distinct and well-validated animal models that represent key areas of application: a human tumor xenograft model for oncology, a carrageenan-induced paw edema model for inflammation, and a lipopolysaccharide (LPS)-induced neuroinflammation model for neurological disorders.

The protocols herein are designed to be self-validating systems, incorporating essential elements of experimental design, data analysis, and biomarker assessment to ensure the generation of reproducible and translatable results.

I. Oncology: Evaluating Piperazinyl-Indazole ROCK Inhibitors in Human Tumor Xenograft Models

Scientific Rationale: The Rho/ROCK signaling pathway is frequently dysregulated in cancer, playing a crucial role in cell proliferation, migration, invasion, and metastasis.[5][9] Inhibition of ROCK has been shown to suppress tumor growth and metastasis in preclinical models, making it an attractive target for cancer therapy.[5][10][11] Piperazinyl-indazole-based ROCK inhibitors, therefore, warrant thorough investigation in oncology settings.[1][2][4] Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are mainstays in preclinical oncology for assessing the efficacy of targeted therapies.[8][12][13]

Experimental Workflow:

Caption: Workflow for a xenograft study to evaluate a piperazinyl-indazole compound.

Protocol 1: Human Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a piperazinyl-indazole ROCK inhibitor in an in vivo xenograft model.

Materials:

-

Immunodeficient mice (e.g., athymic nude or NOD-scid gamma mice), 4-6 weeks old.

-

Human cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) or patient-derived tumor fragments.

-

Matrigel® or similar basement membrane matrix.

-

Test compound (piperazinyl-indazole ROCK inhibitor).

-

Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).[14][15]

-

Positive control (standard-of-care chemotherapy, if applicable).

-

Calipers for tumor measurement.

Procedure:

-

Animal Acclimatization: Acclimate mice to the housing facility for at least one week prior to the study.

-

Cell Preparation and Implantation:

-

For CDX models, harvest cultured cancer cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.[14]

-

Inject 0.1 mL of the cell suspension subcutaneously into the flank of each mouse.

-

For PDX models, implant a small tumor fragment (2-3 mm³) subcutaneously.[12]

-

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W² x L) / 2.[15]

-

Randomization and Grouping: Once tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

-

Compound Administration:

-

Prepare the piperazinyl-indazole compound and vehicle control fresh daily.

-

Administer the compound via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule. A typical starting dose for a novel kinase inhibitor could be 25-50 mg/kg daily.[14][16]

-

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is tumor growth inhibition (TGI).

-

Study Termination and Tissue Collection: Euthanize mice when tumors in the control group reach the predetermined endpoint size, or at the end of the study. Collect tumors and other relevant tissues for PK/PD and biomarker analysis.

Data Presentation and Analysis

| Parameter | Description |

| Tumor Volume | Measured every 2-3 days and plotted as mean ± SEM for each group. |

| Body Weight | Monitored as an indicator of toxicity. |

| Tumor Growth Inhibition (TGI) | Calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. |

| Statistical Analysis | Differences in tumor volume between groups can be analyzed using ANOVA with post-hoc tests.[17] Survival data can be analyzed using Kaplan-Meier curves and the log-rank test.[17] |

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: A satellite group of animals should be included for PK/PD analysis. Blood samples can be collected at various time points after dosing to determine the plasma concentration of the compound. Tumors can be harvested to measure drug concentration and assess target engagement.[18]

Biomarker Assessment:

-

Target Engagement: Assess the phosphorylation levels of ROCK downstream targets, such as myosin light chain 2 (MLC2), in tumor lysates via Western blot or immunohistochemistry.[10] A reduction in p-MLC2 would indicate target engagement.

-

Proliferation and Apoptosis: Evaluate tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) by immunohistochemistry.

II. Inflammation: Assessing Anti-Inflammatory Properties in a Carrageenan-Induced Paw Edema Model

Scientific Rationale: The carrageenan-induced paw edema model is a well-established and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[19][20][21] The injection of carrageenan induces a biphasic inflammatory response, with an initial phase mediated by histamine and serotonin, followed by a later phase involving prostaglandins and other inflammatory mediators.[19][20] This model is particularly sensitive to inhibitors of cyclooxygenase (COX) enzymes and other pathways involved in prostaglandin synthesis.[19]

Experimental Workflow:

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol 2: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory efficacy of a piperazinyl-indazole compound by measuring its ability to inhibit carrageenan-induced paw edema.

Materials:

-

Male Wistar rats (150-200g).[22]

-

Carrageenan (1% w/v in sterile saline).[22]

-

Test compound (piperazinyl-indazole derivative).

-

Reference drug (e.g., Indomethacin, 10 mg/kg).[22]

-

Vehicle for test and reference compounds.

-

Plethysmometer or digital calipers.

-

Syringes and needles.

Procedure:

-

Animal Acclimatization and Grouping: Acclimate rats for at least one week. Divide them into control, reference, and test groups (n=6 per group).[22]

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the test compound, reference drug, or vehicle orally or intraperitoneally 30-60 minutes before carrageenan injection.[22]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[22]

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.[22]

Data Presentation and Analysis

| Parameter | Calculation |

| Increase in Paw Volume | (Paw volume at time 't') - (Initial paw volume) |

| Percentage of Edema Inhibition | [1 - (Increase in paw volume of treated group / Increase in paw volume of control group)] x 100 |

The results should be expressed as the mean ± SEM. Statistical significance between groups can be determined using a one-way ANOVA followed by a suitable post-hoc test.

III. Neurological Disorders: Investigating Neuroprotective Effects in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

Scientific Rationale: Neuroinflammation is a key pathological feature of many neurodegenerative diseases.[23] Systemic administration of the bacterial endotoxin lipopolysaccharide (LPS) in rodents is a widely used model to induce a neuroinflammatory response characterized by the activation of microglia and astrocytes, and the production of pro-inflammatory cytokines in the brain.[23][24][25][26] This model is valuable for screening compounds with potential anti-neuroinflammatory and neuroprotective effects.

Experimental Workflow:

Caption: Workflow for the LPS-induced neuroinflammation model.

Protocol 3: LPS-Induced Neuroinflammation in Mice

Objective: To assess the ability of a piperazinyl-indazole 5-HT6 antagonist to mitigate neuroinflammation and associated behavioral deficits.

Materials:

-

C57BL/6 mice.

-

Lipopolysaccharide (LPS) from E. coli.

-

Test compound (piperazinyl-indazole 5-HT6 antagonist).

-

Vehicle control.

-

Sterile saline.

-

Equipment for behavioral testing (e.g., open field, Y-maze).

Procedure:

-

Animal Acclimatization and Grouping: Acclimate mice for at least one week and divide them into experimental groups.

-

Compound Administration: Administer the test compound or vehicle for a specified period (e.g., daily for 4 consecutive days) via the appropriate route.[24]

-

LPS Injection: On the final day of compound administration, inject LPS (e.g., 0.33 mg/kg, intraperitoneally) 2 hours after the last compound dose.[24] The control group receives a saline injection.

-

Behavioral Assessment: 24 hours after LPS injection, perform behavioral tests to assess locomotor activity, anxiety-like behavior, and cognitive function.

-

Tissue Collection and Analysis: Euthanize the mice and collect brain tissue. Isolate specific brain regions (e.g., hippocampus, cortex) for biomarker analysis.

Data Presentation and Analysis

| Endpoint | Method of Analysis |

| Behavioral Deficits | Quantify locomotor activity (distance traveled in open field), anxiety (time in center of open field), and memory (spontaneous alternation in Y-maze). |

| Pro-inflammatory Cytokines | Measure levels of TNF-α, IL-1β, and IL-6 in brain homogenates using ELISA or qPCR.[26] |

| Microglial Activation | Assess microglial morphology and expression of Iba1 by immunohistochemistry. |

| Statistical Analysis | Use appropriate statistical tests (e.g., t-test, ANOVA) to compare between groups. |

Biomarker Assessment:

-

Neurotransmitter Levels: As 5-HT6 receptor antagonists can modulate various neurotransmitter systems, measuring levels of acetylcholine, glutamate, dopamine, and noradrenaline in brain tissue can provide insights into the compound's mechanism of action.[7][27][28]

-

Downstream Signaling: Evaluate the phosphorylation status of key signaling proteins downstream of the 5-HT6 receptor.

IV. General Considerations for In Vivo Studies

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Dose Selection and Formulation: Preliminary studies, such as maximum tolerated dose (MTD) studies, are crucial for determining the appropriate dose range for efficacy studies.[15] The formulation of the piperazinyl-indazole compound should ensure adequate solubility and bioavailability for the chosen route of administration.

Pharmacokinetics: Understanding the pharmacokinetic properties of the test compound in the chosen animal model is essential for interpreting efficacy data.[2][29][30][31] This includes determining parameters such as half-life, clearance, and bioavailability.

V. Conclusion

The successful preclinical development of piperazinyl-indazole compounds hinges on the meticulous design and execution of in vivo efficacy studies. The protocols outlined in this guide provide a robust framework for evaluating the therapeutic potential of this promising class of molecules in oncology, inflammation, and neurological disorders. By integrating scientifically sound animal models, comprehensive PK/PD analysis, and relevant biomarker assessment, researchers can generate the high-quality data necessary to advance these compounds toward clinical investigation.

References

- 1. targetedonc.com [targetedonc.com]

- 2. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serotonin 5-HT6 Receptor Ligands and Butyrylcholinesterase Inhibitors Displaying Antioxidant Activity—Design, Synthesis and Biological Evaluation of Multifunctional Agents against Alzheimer’s Disease [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antagonism of the 5-HT6 receptor - Preclinical rationale for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. xenograft.org [xenograft.org]

- 9. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 22. pharmaacademias.com [pharmaacademias.com]

- 23. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 2.13. LPS-induced neuroinflammatory model of mice [bio-protocol.org]

- 25. researchgate.net [researchgate.net]

- 26. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 27. In vivo effects of the 5-HT6 antagonist SB-271046 on striatal and frontal cortex extracellular concentrations of noradrenaline, dopamine, 5-HT, glutamate and aspartate - PMC [pmc.ncbi.nlm.nih.gov]

- 28. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Pharmacokinetics of prulifloxacin. 2nd communication: pharmacokinetics and effect on hepatic drug-metabolizing enzyme activities after repeated administration and transfer into fetus and milk after a single administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 34. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening of 5-(piperazin-1-yl)-1H-indazole Analogs as Kinase Inhibitors

For: Researchers, scientists, and drug development professionals in oncology and kinase-targeted therapies.

Introduction: The Pursuit of Precision in Kinase Inhibition

The 5-(piperazin-1-yl)-1H-indazole scaffold represents a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Its inherent ability to form key hydrogen bond interactions within the ATP-binding pocket of a wide range of kinases has established it as a foundational element in the design of targeted therapeutics. Kinases, being central regulators of a vast array of cellular processes, are frequently dysregulated in diseases such as cancer, making them high-value targets for drug discovery.[1][2] The PI3K/Akt/mTOR signaling pathway is a critical cascade that governs cell growth, proliferation, survival, and metabolism.[3][4][5] Its aberrant activation is a hallmark of many human cancers, driving tumor progression and resistance to therapy. Consequently, the development of small molecule inhibitors targeting key nodes in this pathway, such as PI3K and Akt, is a major focus of oncology research.[1][6]

This document provides a comprehensive guide to the high-throughput screening (HTS) of a library of this compound analogs to identify novel inhibitors of the PI3K/Akt signaling pathway. We will detail both a primary biochemical screen to assess direct enzymatic inhibition and a secondary cell-based assay to confirm on-target activity in a physiological context. The protocols are designed to be robust, reproducible, and scalable for large compound libraries.

The PI3K/Akt Signaling Pathway: A Key Target in Oncology

Understanding the signaling network is paramount to interpreting screening data. The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of Class I PI3K.[7] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt and its upstream activator PDK1 to the plasma membrane, leading to the phosphorylation and full activation of Akt.[5] Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival, growth, and proliferation.

Caption: The PI3K/Akt Signaling Pathway and the point of inhibition.

Primary High-Throughput Screening: Biochemical TR-FRET Assay for PI3K Activity

For the primary screen of our this compound analog library, a biochemical assay is employed to identify direct inhibitors of a selected PI3K isoform (e.g., PI3Kα). A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice due to its sensitivity, robustness, and homogeneous "mix-and-read" format, which is highly amenable to automation.[8][9]

Principle of the Assay: This assay measures the production of PIP3 by PI3K. A biotinylated PIP2 substrate is used, and the product, biotin-PIP3, is detected by a Europium (Eu)-labeled anti-PIP3 antibody (donor) and a streptavidin-conjugated acceptor fluorophore (e.g., XL665). When PIP3 is produced, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors of PI3K will prevent the formation of PIP3, leading to a decrease in the FRET signal.

Detailed Protocol: TR-FRET PI3K Assay

Materials:

-

Recombinant human PI3Kα

-

Biotinylated PIP2 substrate

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT, 0.01% CHAPS)

-

Europium-labeled anti-PIP3 antibody

-

Streptavidin-XL665

-

HTRF detection buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 20 mM EDTA, 0.1% BSA)

-

384-well low-volume black plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Plating:

-

Prepare serial dilutions of the this compound analog library in 100% DMSO.

-

Using an acoustic dispenser, transfer 50 nL of each compound dilution into the assay plate. Include positive controls (a known PI3K inhibitor, e.g., GDC-0941) and negative controls (DMSO vehicle).[1]

-

-

Enzyme/Substrate Addition:

-

Prepare a 2X enzyme/substrate mix in kinase reaction buffer containing PI3Kα and biotin-PIP2 at twice their final desired concentrations.

-

Dispense 5 µL of the 2X enzyme/substrate mix to each well of the assay plate.

-

Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

-

Initiation of Kinase Reaction:

-

Prepare a 2X ATP solution in kinase reaction buffer. The ATP concentration should be at the Kₘ for the enzyme to ensure sensitivity to ATP-competitive inhibitors.

-

Add 5 µL of the 2X ATP solution to each well to start the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection:

-

Prepare the detection mix in HTRF detection buffer containing the Europium-labeled anti-PIP3 antibody and Streptavidin-XL665.

-

Add 10 µL of the detection mix to each well to stop the kinase reaction (EDTA in the buffer chelates Mg²⁺).

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible plate reader, with excitation at 337 nm and dual emission at 620 nm (Europium) and 665 nm (acceptor).[8]

-

Data Analysis and Presentation

The HTRF ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000.[8] The percent inhibition is then calculated for each compound concentration relative to the controls.

Formula for Percent Inhibition: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min))

Where:

-

Ratio_compound is the HTRF ratio in the presence of the test compound.

-

Ratio_max is the average HTRF ratio of the DMSO control (no inhibition).

-

Ratio_min is the average HTRF ratio of the positive control (maximal inhibition).

The results can be summarized in a table for hit identification.

| Compound ID | Concentration (µM) | HTRF Ratio (665/620) | % Inhibition |

| DMSO | - | 1.85 | 0% |

| Control inh. | 10 | 0.25 | 100% |

| Analog-001 | 1 | 1.50 | 21.9% |

| Analog-002 | 1 | 0.40 | 90.6% |

| Analog-003 | 1 | 1.75 | 6.3% |

Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% at a single concentration or a potent IC₅₀ value). These hits are then selected for confirmation and secondary screening.

Secondary Screening: Cell-Based Assay for Akt Phosphorylation

A critical step in validating primary hits is to determine their efficacy in a cellular environment.[10] A cell-based assay confirms that the compound can penetrate the cell membrane and engage its target in a physiological setting. A Western blot-based assay to measure the phosphorylation of Akt at Serine 473 (p-Akt S473) is a robust method for this purpose. Inhibition of PI3K should lead to a decrease in p-Akt levels.

Detailed Protocol: Western Blot for p-Akt (S473)

Materials:

-

Cancer cell line with a constitutively active PI3K/Akt pathway (e.g., MCF-7, A549).

-

Cell culture medium and supplements.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11][12]

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% BSA in TBST).[12]

-

Primary antibodies: Rabbit anti-p-Akt (S473), Rabbit anti-total Akt, and Mouse anti-GAPDH.

-

HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Cell Treatment:

-

Plate cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the hit compounds (and controls) for a defined period (e.g., 2 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add 100 µL of ice-cold lysis buffer to each well and scrape the cells.

-

Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-p-Akt S473) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash again and apply the ECL substrate.

-

-

Detection and Re-probing:

-

Visualize the bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with anti-total Akt and then anti-GAPDH antibodies to serve as loading controls.

-

Data Analysis and Presentation

The band intensities are quantified using densitometry software. The p-Akt signal is normalized to the total Akt signal, and then to the loading control (GAPDH). The results are expressed as a percentage of the vehicle-treated control.

| Compound ID | Conc. (µM) | Normalized p-Akt/Total Akt Ratio | % Inhibition of p-Akt |

| DMSO | - | 1.00 | 0% |

| Control inh. | 1 | 0.15 | 85% |

| Analog-002 | 0.1 | 0.75 | 25% |

| Analog-002 | 1 | 0.20 | 80% |

| Analog-002 | 10 | 0.05 | 95% |

This data allows for the determination of the cellular IC₅₀ for the inhibition of the signaling pathway, providing crucial information on the compound's on-target efficacy.

Caption: High-throughput screening workflow for indazole analogs.

Conclusion and Future Directions

The integrated approach of a high-sensitivity biochemical primary screen followed by a physiologically relevant cell-based secondary assay provides a robust platform for the discovery of novel this compound analogs as inhibitors of the PI3K/Akt pathway. This methodology allows for the efficient identification and validation of compounds that directly engage the target kinase and exert a functional effect within the complex cellular milieu. Confirmed hits from this screening cascade can then be advanced into further lead optimization studies, including selectivity profiling against a panel of other kinases and evaluation of ADME properties, to develop promising candidates for preclinical and clinical development.

References

- 1. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. inventbiotech.com [inventbiotech.com]

- 12. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 13. raybiotech.com [raybiotech.com]

Troubleshooting & Optimization

Technical Support Center: Minimizing Regioisomer Formation in Indazole Synthesis

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in indazole synthesis. The formation of regioisomers, particularly the undesired N2-substituted indazoles when the N1-isomer is the target (and vice-versa), is a frequent and often frustrating challenge in medicinal chemistry and process development. This guide provides in-depth, field-proven insights and practical troubleshooting advice to help you achieve high regioselectivity in your indazole synthesis campaigns.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may be encountering in the lab, presented in a question-and-answer format.

Question 1: My N-alkylation of a 1H-indazole is giving me a mixture of N1 and N2 regioisomers with poor selectivity. How can I favor the N1-alkylated product?

Answer:

This is a classic challenge in indazole chemistry, largely due to the annular tautomerism between the more thermodynamically stable 1H-indazole and the 2H-indazole.[1][2][3][4] Direct alkylation can unfortunately occur at either nitrogen, leading to product mixtures.[1] Here’s a systematic approach to troubleshooting this issue:

1. Re-evaluate Your Base and Solvent System: This is the most critical factor influencing the N1/N2 ratio.[5]

-

For High N1-Selectivity: The combination of sodium hydride (NaH) in an ethereal solvent like tetrahydrofuran (THF) is a robust and widely reported method for achieving high N1-selectivity.[2][5][6] It has been observed to provide >99% N1 regioselectivity for a range of 3-substituted indazoles.[5]

-

Avoid Certain Combinations: Using bases like potassium carbonate or sodium carbonate in THF may result in poor conversion and low yields.[2]

2. Leverage Substituent Effects: The electronic and steric nature of the substituents on your indazole ring can be exploited to direct alkylation.

-

Electron-Withdrawing Groups at C3: Indazoles bearing substituents like 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide have demonstrated excellent N1-selectivity with NaH in THF.[5]

-

Steric Hindrance: Bulky substituents at the C7 position can sterically hinder the N1 position, thus favoring N2 alkylation. Conversely, bulky groups at C3 may disfavor N2 alkylation.

3. Consider Thermodynamic Equilibration:

-

If you are using α-halo carbonyl or β-halo ester electrophiles, the reaction can sometimes be driven towards the thermodynamically more stable N1-substituted product through an equilibration process.[2][5] This may involve adjusting reaction times and temperatures to allow the less stable N2-isomer to revert and form the N1-product.

Question 2: I need to synthesize the N2-alkylated indazole, but my reaction predominantly yields the N1-isomer. What strategies can I employ?

Answer:

While the 1H-indazole is often the more stable tautomer, specific reaction conditions and synthetic strategies can be used to selectively obtain the N2-alkylated product.

1. Mitsunobu Reaction:

-

The Mitsunobu reaction is a well-established method that often shows a preference for the formation of the N2-regioisomer.[8] For example, the N-alkylation of indazole-3-carboxylate with n-pentyl alcohol under Mitsunobu conditions (DEAD, PPh₃) can yield a 2.5:1 ratio in favor of the N2-isomer.[8]